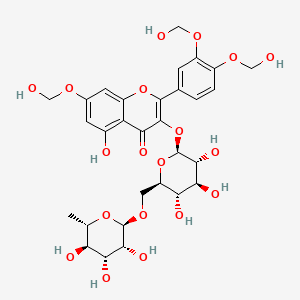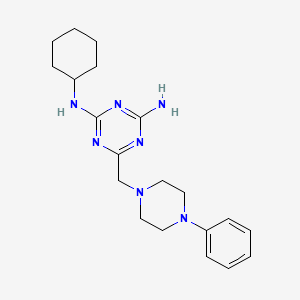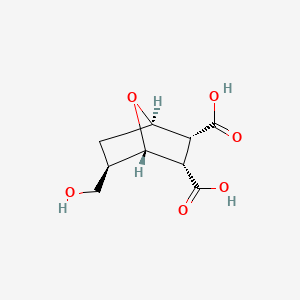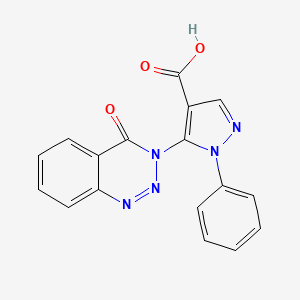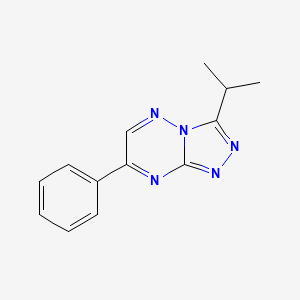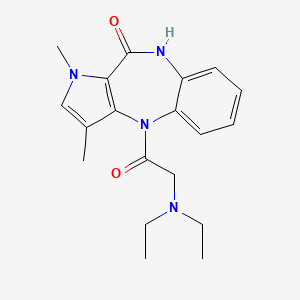
2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-ピリミジノン、4-アミノ-5-クロロ-3,4-ジヒドロ-1-((6R,7R)-テトラヒドロ-2,7-ジヒドロキシ-2-オキシド-4H-フロ[3,2-d]-1,3,2-ジオキサホスホリン-6-イル)-、イオン(1-)は、化学、生物学、医学のさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、多くの生物活性分子に見られる一般的な構造モチーフであるピリミジノンコアを特徴としています。
準備方法
合成経路と反応条件
2(1H)-ピリミジノン、4-アミノ-5-クロロ-3,4-ジヒドロ-1-((6R,7R)-テトラヒドロ-2,7-ジヒドロキシ-2-オキシド-4H-フロ[3,2-d]-1,3,2-ジオキサホスホリン-6-イル)-、イオン(1-)の合成は、通常、複数段階の有機合成を伴います。出発物質には、ピリミジノン誘導体とさまざまな塩素化剤が含まれることがよくあります。反応条件には、ジクロロメタンやアセトニトリルなどの溶媒の使用や、パラジウムや銅錯体などの触媒の使用が含まれる場合があります。
工業生産方法
この化合物の工業生産には、収率と純度を最適化するために反応条件が最適化された大規模なバッチ反応器が使用される場合があります。プロセスには、結晶化、ろ過、カラムクロマトグラフィーや再結晶などの技術を使用した精製などのステップが含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化反応を起こす可能性があります。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が含まれる場合があります。
置換: 求核置換反応は、特にクロロ基において、アミンやチオールなどの求核試薬を使用して起こります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール。極性溶媒中で還流などの条件下で行います。
主な生成物
これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、置換反応はさまざまな置換ピリミジノン化合物を生成する可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。また、配位化学においてリガンドとしても役立ちます。
生物学
生物学的研究において、この化合物の誘導体は、酵素阻害剤として、または創薬の取り組みの一環として研究されています。
医学
医学において、この化合物またはその誘導体は、抗ウイルス活性や抗がん活性などの治療特性について調査されています。
産業
産業用途において、この化合物は、特殊化学品の合成や医薬品の生産における中間体として使用される場合があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic properties, such as antiviral or anticancer activities.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
2(1H)-ピリミジノン、4-アミノ-5-クロロ-3,4-ジヒドロ-1-((6R,7R)-テトラヒドロ-2,7-ジヒドロキシ-2-オキシド-4H-フロ[3,2-d]-1,3,2-ジオキサホスホリン-6-イル)-、イオン(1-)の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または核酸が含まれる可能性があります。関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります。
類似化合物の比較
類似化合物
2(1H)-ピリミジノン誘導体: これらの化合物は、ピリミジノンコアを共有し、同様の生物活性を持つ可能性があります。
塩素化ピリミジン: ピリミジン環に塩素置換基を持つ化合物。
ホスホリニル誘導体: ホスホリニル基を含む化合物。
独自性
2(1H)-ピリミジノン、4-アミノ-5-クロロ-3,4-ジヒドロ-1-((6R,7R)-テトラヒドロ-2,7-ジヒドロキシ-2-オキシド-4H-フロ[3,2-d]-1,3,2-ジオキサホスホリン-6-イル)-、イオン(1-)の独自性は、他の類似化合物と比較して、独自の化学反応性と生物活性を付与する可能性のある官能基の特定の組み合わせにあります。
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone derivatives: These compounds share the pyrimidinone core and may have similar biological activities.
Chlorinated pyrimidines: Compounds with chloro substituents on the pyrimidine ring.
Phosphorinyl derivatives: Compounds containing the phosphorinyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-chloro-3,4-dihydro-1-((6R,7R)-tetrahydro-2,7-dihydroxy-2-oxido-4H-furo(3,2-d)-1,3,2-dioxaphosphorin-6-yl)-, ion(1-) lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
94427-53-9 |
|---|---|
分子式 |
C9H10ClN3O7P- |
分子量 |
338.62 g/mol |
IUPAC名 |
4-amino-5-chloro-1-[(6R,7R)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClN3O7P/c10-3-1-13(9(15)12-7(3)11)8-5(14)6-4(19-8)2-18-21(16,17)20-6/h1,4-6,8,14H,2H2,(H,16,17)(H2,11,12,15)/p-1/t4?,5-,6?,8-/m1/s1 |
InChIキー |
AFPXPOIWLTZAAD-DVMOCUDESA-M |
異性体SMILES |
C1C2C([C@H]([C@@H](O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
正規SMILES |
C1C2C(C(C(O2)N3C=C(C(=NC3=O)N)Cl)O)OP(=O)(O1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


